2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride
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Overview
Description
2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride is a chemical compound with the molecular formula C7H9BrN2S. It is a derivative of thiazolo[4,5-c]pyridine, characterized by the presence of a bromine atom and a hydrochloride group.
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride typically involves the bromination of 5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to ensure precision and safety. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-c]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiazolo[4,5-c]pyridine core play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzymatic activities and disrupt cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
- tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Uniqueness
2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS.ClH/c7-6-9-3-1-8-2-4(10)5(3)11-6;/h8H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRVLXXFUJYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CN1)SC(=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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